Cholesteryl palmitate

Atherosclerosis Lipid Metabolism Nutritional Biochemistry

Cholesteryl palmitate (C16:0) cannot be generically substituted—fatty acid chain length governs plasma cholesterol elevation, enzymatic hydrolysis kinetics, and liquid-crystalline phase behavior. In hamster models, CP raises plasma TC to ~260 mg/dL, 27% lower than cholesteryl oleate and 18% higher than stearate, positioning it as the optimal ester for moderate hypercholesterolemia studies. For Langmuir-Blodgett deposition, CP forms stable crystalline bilayers (≥C13 chain-length threshold). In lipid nanoparticles, CP provides supercooled smectic phase resistance to recrystallization equivalent to myristate and oleate. Specify lot-specific purity documentation with your order.

Molecular Formula C43H76O2
Molecular Weight 625.1 g/mol
CAS No. 601-34-3
Cat. No. B1668899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCholesteryl palmitate
CAS601-34-3
Synonyms16:0(CE), 16:0 Cholesterol ester, CE(16:0), Cholesteryl palmitate, Cholesterol Palmitate, NSC 59692
Molecular FormulaC43H76O2
Molecular Weight625.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
InChIInChI=1S/C43H76O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-23-41(44)45-36-28-30-42(5)35(32-36)24-25-37-39-27-26-38(34(4)22-20-21-33(2)3)43(39,6)31-29-40(37)42/h24,33-34,36-40H,7-23,25-32H2,1-6H3/t34-,36+,37+,38-,39+,40+,42+,43-/m1/s1
InChIKeyBBJQPKLGPMQWBU-JADYGXMDSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Cholesteryl Palmitate (CAS 601-34-3): Baseline Properties and Procurement-Relevant Specifications


Cholesteryl palmitate (CAS 601-34-3) is a cholesterol ester formed by the esterification of cholesterol with palmitic acid (C16:0), belonging to the class of neutral lipids that serve as the primary transport and storage form of cholesterol in physiological systems [1]. It is a white to almost white crystalline powder with a molecular weight of 625.08 g/mol (C43H76O2), a melting point of 74–77 °C, and a specific rotation of approximately -24° (c=2, CHCl3 at 27 °C) [2][3]. The compound is sparingly soluble in chloroform and exhibits thermotropic liquid-crystalline behavior, forming smectic and cholesteric mesophases upon heating [4]. Cholesteryl palmitate is widely employed as a model compound in atherosclerosis research, membrane biophysics studies, and as a standard in chromatographic and spectroscopic analyses of biological lipids [1].

Why Cholesteryl Palmitate Cannot Be Substituted with Other Cholesterol Esters in Research and Formulation


Cholesteryl palmitate cannot be generically substituted with other cholesterol esters because the fatty acid moiety—specifically chain length and degree of unsaturation—governs critical biophysical and biochemical properties that directly impact experimental outcomes and product performance. Systematic comparative studies demonstrate that cholesteryl palmitate (C16:0) exhibits distinct plasma cholesterol-raising activity, differential susceptibility to enzymatic hydrolysis, and unique liquid-crystalline phase behavior compared to cholesteryl stearate (C18:0), cholesteryl oleate (C18:1), and cholesteryl linoleate (C18:2) [1][2]. In lipid nanoparticle formulations, the fatty acid chain length determines the stability of supercooled smectic phases and resistance to recrystallization during storage, with cholesteryl palmitate occupying a specific position in the structure-property relationship [3]. Substituting cholesteryl palmitate with an alternate ester without empirical validation introduces uncontrolled variables that compromise reproducibility in atherosclerosis models, membrane permeability assays, and lipid-based drug delivery systems.

Quantitative Comparative Evidence for Cholesteryl Palmitate Selection Over Alternate Cholesterol Esters


Cholesteryl Palmitate Exhibits Intermediate Plasma Cholesterol-Raising Activity Relative to Oleate and Stearate Esters

In a head-to-head dietary supplementation study in hamsters, cholesteryl palmitate (CP) produced plasma total cholesterol (TC) concentrations of approximately 260 mg/dL at 0.1% dietary inclusion, which is 27% lower than cholesteryl oleate (CO, 331 mg/dL) but 18% higher than cholesteryl stearate (CS, 220 mg/dL) [1]. The differential plasma cholesterol response is partially governed by hydrolysis rates in the intestine, with CP serving as an intermediate substrate for pancreatic cholesterol esterase compared to CO (good substrate) and CS (poor substrate) [1].

Atherosclerosis Lipid Metabolism Nutritional Biochemistry

Cholesteryl Palmitate and Stearate Share Equivalent Hydrolysis Rates by Pancreatic Cholesterol Esterase, Both Lower Than Oleate

In vitro kinetic analysis using purified pancreatic cholesterol esterase (PCE) revealed that the hydrolysis rates of cholesteryl palmitate and cholesteryl stearate are statistically equivalent, while cholesteryl oleate is hydrolyzed at a significantly faster rate [1]. The relative order of PCE hydrolysis rates is: oleate > (palmitate = stearate) [1]. This demonstrates that palmitate and stearate esters are functionally interchangeable as PCE substrates, but both differ markedly from the unsaturated oleate ester.

Enzymology Digestive Physiology Phytosterol Research

Cholesteryl Palmitate Forms a Crystalline Bilayer Phase at the Air-Water Interface, Shared with Myristate and Stearate but Distinct from Shorter-Chain Esters

At the air-water interface, long-chain cholesteryl esters including cholesteryl myristate (C14:0), cholesteryl palmitate (C16:0), and cholesteryl stearate (C18:0) all exhibit crystalline bilayer and three-dimensional structures, whereas cholesteryl laurate (C12:0) forms an unstable fluidic bilayer that switches to a crystalline phase [1][2]. The threshold for stable crystalline bilayer formation occurs at chain lengths of cholesteryl tridecanoate (C13:0) and longer [2].

Langmuir Monolayers Lipid Biophysics Interfacial Chemistry

Cholesteryl Palmitate Exhibits a Slower In Vivo Turnover Rate Compared to Polyunsaturated Cholesterol Esters

Comparative turnover studies in rats indicate that saturated cholesteryl esters such as cholesteryl palmitate and cholesteryl stearate have relatively slow turnover rates in plasma and liver, whereas polyunsaturated esters including cholesteryl linoleate and cholesteryl arachidonate exhibit faster turnover [1]. This difference in metabolic persistence has implications for the design of sustained-release lipid formulations and the interpretation of chronic exposure studies.

Lipid Metabolism Pharmacokinetics Nutritional Science

Cholesteryl Palmitate Forms Supercooled Smectic Nanoparticles with High Stability Against Recrystallization, Comparable to Myristate and Oleate

In a systematic evaluation of cholesteryl esters as matrix lipids for supercooled smectic nanoparticles, cholesteryl palmitate (CP), along with cholesteryl myristate (CM) and cholesteryl oleate (CO), demonstrated high stability against recrystallization during storage [1]. The study assessed these esters alone and in combination, identifying CP as a viable matrix lipid for formulations requiring long-term colloidal stability of the supercooled smectic phase [1].

Lipid Nanoparticles Drug Delivery Formulation Science

Cholesteryl Palmitate Significantly Increases Erythrocyte Membrane Permeability to K⁺ and Hemoglobin Without Causing Cell Lysis

Incorporation of cholesteryl palmitate into erythrocyte membranes via liposomes or dispersion significantly increased membrane permeability to potassium ions (K⁺) and hemoglobin, while notably not inducing cell destruction or lysis [1]. This effect is in contrast to free cholesterol, which typically decreases membrane permeability and increases mechanical stability, and to lysolecithin, which causes frank hemolysis [1]. The study establishes cholesteryl palmitate as a selective permeability modulator distinct from both cholesterol and membrane-disrupting lysolipids.

Membrane Biophysics Hemolysis Erythrocyte Studies

Optimal Application Scenarios for Cholesteryl Palmitate Based on Quantitative Evidence


Atherosclerosis Research: Intermediate Atherogenic Stimulus

Cholesteryl palmitate is optimally deployed as a dietary cholesterol ester in animal models of atherosclerosis where an intermediate level of plasma cholesterol elevation is desired. Based on direct comparative data, CP raises plasma TC to ~260 mg/dL in hamsters, which is 27% lower than cholesteryl oleate (331 mg/dL) but 18% higher than cholesteryl stearate (220 mg/dL) [1]. This positions CP as the appropriate choice for studies aiming to model moderate hypercholesterolemia without the extreme elevation induced by oleate or the attenuated response of stearate.

Pancreatic Cholesterol Esterase Substrate Studies

For in vitro enzymology assays investigating pancreatic cholesterol esterase (PCE) substrate specificity, cholesteryl palmitate serves as a representative saturated ester with hydrolysis kinetics equivalent to cholesteryl stearate but slower than cholesteryl oleate [1]. Researchers can use CP interchangeably with stearate when a saturated fatty acid ester is required, while recognizing that substitution with oleate would introduce a kinetic variable that confounds interpretation of hydrolysis rate data.

Langmuir Monolayer and Supported Lipid Bilayer Fabrication

Cholesteryl palmitate is suitable for Langmuir-Blodgett film deposition and interfacial studies requiring a stable crystalline bilayer architecture. The compound shares this phase behavior with myristate and stearate esters but differs qualitatively from shorter-chain esters (≤C12) which form unstable fluidic bilayers [1]. Researchers selecting CP for monolayer studies can expect reproducible crystalline bilayer formation, consistent with the ≥C13 chain length threshold established for this behavior.

Lipid Nanoparticle Formulation with Supercooled Smectic Matrix

In the development of lipid nanoparticles requiring a supercooled smectic phase with high resistance to recrystallization during storage, cholesteryl palmitate is a validated matrix lipid alongside myristate and oleate [1]. Formulators may select CP based on factors such as fatty acid profile compatibility with co-formulated lipids, regulatory considerations, or supply chain availability, knowing that recrystallization stability is equivalent among these three esters.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cholesteryl palmitate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.